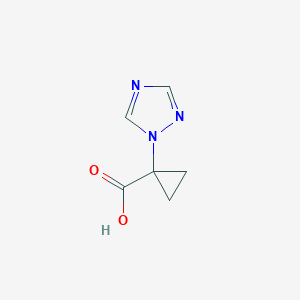
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a cyclopentyl ring, and an imidazole sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Cyclopentyl Intermediate: This step involves the reaction of a cyclopentyl halide with a methoxyphenyl derivative under basic conditions to form the cyclopentyl intermediate.
Imidazole Formation: The cyclopentyl intermediate is then reacted with an imidazole derivative in the presence of a suitable base to form the imidazole ring.
Sulfonamide Formation: Finally, the imidazole compound is sulfonated using a sulfonyl chloride reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Its derivatives may be used in the synthesis of advanced materials and as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide: Lacks the methyl group on the imidazole ring.
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20-11-16(18-13-20)24(21,22)19-12-17(9-3-4-10-17)14-5-7-15(23-2)8-6-14/h5-8,11,13,19H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONGWQQOKCDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2422370.png)
![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)
![8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)

![[11]Cycloparaphenylene](/img/structure/B2422374.png)
![(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2422378.png)


![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)

![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2422386.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2422387.png)
